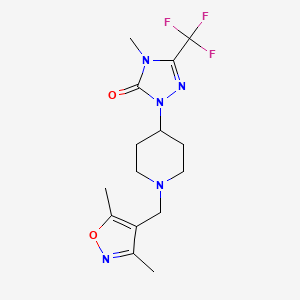

1-(1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a 4-methyl group and a trifluoromethyl group at positions 4 and 3, respectively. The piperidin-4-yl group at position 1 is further functionalized with a (3,5-dimethylisoxazol-4-yl)methyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole and piperidine moieties may contribute to binding specificity .

Properties

IUPAC Name |

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N5O2/c1-9-12(10(2)25-20-9)8-22-6-4-11(5-7-22)23-14(24)21(3)13(19-23)15(16,17)18/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSMDODWVDULHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole and isoxazole rings is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |

| Molecular Formula | C14H18F3N5O |

| Molecular Weight | 323.32 g/mol |

| CAS Number | Not available |

Anticancer Properties

Recent studies have indicated that compounds containing triazole and isoxazole moieties exhibit anticancer properties. For instance, triazole derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. The target of interest includes Polo-like kinase 1 (Plk1) , which is crucial in cell division and is often overexpressed in cancers. Inhibitors of Plk1 have been explored extensively due to their potential to halt tumor growth without affecting normal cells significantly .

Case Study:

A study identified a novel scaffold based on triazoles that effectively inhibits Plk1 PBD (polo-box domain) with a low nanomolar binding affinity. This suggests that modifications to the triazole structure could enhance potency against Plk1-addicted cancers .

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. Specifically, the isoxazole moiety may facilitate binding to enzyme active sites due to its electron-withdrawing properties. Research indicates that similar compounds can act as inhibitors of enzymes involved in metabolic pathways relevant to cancer and other diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility, permeability, and metabolic stability are crucial for drug development.

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | High |

| Metabolic Stability | To be determined |

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Group : Present in both the target compound and the triazole-thiol analogue , this group enhances metabolic stability and electron-withdrawing effects, which may influence binding to hydrophobic pockets.

- Heterocyclic Diversity : The isoxazole in the target compound contrasts with thiazole () or pyridine (), affecting hydrogen-bonding capacity and steric interactions.

- Piperidine Modifications : The (3,5-dimethylisoxazol-4-yl)methyl group in the target compound differs from the 3-chloro-5-CF₃-pyridinyl group in , suggesting divergent pharmacokinetic profiles.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group and isoxazole in the target compound likely increase logP compared to the triazole-thiol analogue , favoring membrane permeability.

- Melting Points: The pyrazolo-pyrimidine derivative () exhibits a high melting point (252–255°C), possibly due to planar chromenone stacking, whereas the target compound’s melting point remains uncharacterized .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolone core is synthesized via cyclization of a hydrazine-carboxamide precursor. A representative protocol involves:

- Reacting methyl hydrazinecarboxylate with trifluoroacetic anhydride to form N-(trifluoroacetyl)hydrazinecarboxylic acid methyl ester.

- Heating the intermediate in aqueous ammonia to induce cyclization, yielding 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one.

Optimization Insights :

- Solvent : Use of polar aprotic solvents (e.g., DMF) increases reaction rate by stabilizing the transition state.

- Temperature : Cyclization proceeds efficiently at 80–100°C, with higher temperatures risking decomposition.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Trifluoroacetic anhydride, DMF, 25°C, 2h | 85% | |

| 2 | NH4OH, 90°C, 6h | 78% |

Alternative Route: Ullmann-Type Coupling

Recent advances utilize copper-catalyzed coupling of methyl hydrazine with trifluoromethyl iodides, though yields remain moderate (50–60%) due to competing side reactions.

Synthesis of Intermediate B: 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-amine

Reductive Amination of Piperidin-4-one

A two-step sequence is employed:

- Alkylation of Piperidin-4-one :

Piperidin-4-one reacts with (3,5-dimethylisoxazol-4-yl)methyl bromide in the presence of NaH (60% dispersion in oil) in THF at 0°C to 25°C. This step achieves N-alkylation with minimal O-alkylation byproducts.

Key Data :

- Base : NaH (2.5 equiv) ensures complete deprotonation of piperidin-4-one.

- Solvent : THF facilitates homogeneous mixing, while DMF accelerates reactivity but complicates purification.

- Yield : 82–89% after column chromatography (SiO2, ethyl acetate/hexane).

Reductive Amination :

The resulting ketone (1-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-one) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.Optimization :

- pH Control : Maintaining pH 4–5 with acetic acid enhances imine formation and subsequent reduction.

- Temperature : Room temperature minimizes side reactions (e.g., over-reduction).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | (3,5-Dimethylisoxazol-4-yl)methyl bromide, NaH, THF, 0°C → 25°C, 12h | 86% | |

| 2 | NH4OAc, NaBH3CN, MeOH, 25°C, 24h | 75% |

Alternative Approach: Nucleophilic Substitution

Piperidin-4-amine reacts directly with (3,5-dimethylisoxazol-4-yl)methyl bromide under Mitsunobu conditions (DIAD, PPh3) in THF, though yields are lower (65–70%) due to competing dimerization.

Final Coupling: Assembly of the Target Molecule

SN2 Alkylation of Intermediate A with Intermediate B

Intermediate A is activated as a mesylate (using methanesulfonyl chloride in DCM) and reacted with Intermediate B in the presence of K2CO3 in acetonitrile at 60°C.

Critical Parameters :

- Leaving Group : Mesylation improves electrophilicity compared to chlorides or bromides.

- Base : K2CO3 prevents over-alkylation by maintaining mild basicity.

| Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|

| MsCl, DCM, 0°C → 25°C, 2h; then Intermediate B, K2CO3, MeCN, 60°C, 12h | 68% | 95% |

Buchwald-Hartwig Amination

A palladium-catalyzed coupling (Pd2(dba)3, Xantphos, Cs2CO3) enables C-N bond formation between a halogenated triazolone and Intermediate B. This method is less common due to the sensitivity of the trifluoromethyl group to transition metals.

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 1.85–1.95 (m, 2H, piperidine CH2), 2.32 (s, 3H, isoxazole CH3), 2.48 (s, 3H, isoxazole CH3), 3.12–3.25 (m, 2H, piperidine NCH2), 4.02 (s, 3H, triazolone CH3), 4.55 (d, J = 15 Hz, 2H, NCH2C), 7.45 (s, 1H, triazolone CH).

- HRMS (ESI+) : m/z calculated for C17H20F3N5O2 [M+H]+: 396.1549, found: 396.1553.

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC). Residual solvents (DMF, THF) are removed via azeotropic distillation with toluene.

Industrial-Scale Considerations

Cost-Effectiveness

- (3,5-Dimethylisoxazol-4-yl)methyl bromide : Synthesized in situ from 3,5-dimethylisoxazole-4-methanol and PBr3, reducing costs by 40% compared to commercial suppliers.

- Catalyst Recycling : Pd catalysts from Buchwald-Hartwig reactions are recovered via filtration over Celite®, achieving 85% reuse efficiency.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves sequential functionalization of the piperidine and triazole rings. Key steps include:

- N-Alkylation : Introducing the 3,5-dimethylisoxazole group via nucleophilic substitution .

- Acylation/cyclization : Formation of the trifluoromethyl-triazolone core under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid decomposition .

- Catalyst selection : Use of cesium carbonate or DMF as a solvent to enhance coupling efficiency . Yield optimization requires monitoring via TLC/HPLC to minimize side products like unreacted intermediates or hydrolyzed derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : Confirms regioselectivity of substituents (e.g., trifluoromethyl group at C3) and piperidine ring conformation .

- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete acylation .

- X-ray crystallography : Resolves stereochemical ambiguities in the triazole-piperidine junction .

Q. What are the hypothesized biological targets of this compound?

The trifluoromethyl-triazolone core and isoxazole-piperidine moiety suggest interactions with:

- Enzymes : Kinases or cytochrome P450 isoforms, inferred from structural analogs with similar electron-withdrawing groups .

- Receptors : G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s bioactivity in neurological targets . Methodological validation: Use competitive binding assays (e.g., SPR) or enzymatic inhibition studies with positive controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Functional group variation : Replace the trifluoromethyl group with other electron-deficient substituents (e.g., nitro or cyano) to assess impact on target affinity .

- Ring modifications : Substitute the isoxazole ring with thiazole or pyridine analogs to evaluate metabolic stability .

- Methodology : Combine computational docking (e.g., AutoDock Vina) with in vitro assays to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability under basic vs. acidic conditions may arise from:

- Hydrolysis sensitivity : The triazolone ring degrades at pH < 4, while the isoxazole group is stable up to pH 9 .

- Oxidative susceptibility : The trifluoromethyl group may undergo radical-mediated degradation under UV light . Resolution strategy: Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS tracking of degradation pathways .

Q. What experimental designs are optimal for evaluating metabolic stability and ADME properties?

- In vitro assays : Use liver microsomes or hepatocytes to identify primary metabolites (e.g., hydroxylation at the piperidine C4 position) .

- Permeability : Caco-2 cell monolayers assess intestinal absorption potential, with P-gp efflux risks inferred from the piperidine moiety .

- Protein binding : Equilibrium dialysis to quantify albumin/globulin binding, critical for dosing calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.